Product packaging for Benzyl 2-amino-3-hydroxybutanoate(Cat. No.:)

Benzyl 2-amino-3-hydroxybutanoate

Cat. No.: B15157795
M. Wt: 209.24 g/mol
InChI Key: IHRYAQVOEVWURS-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Organic Synthesis

The primary significance of Benzyl (B1604629) 2-amino-3-hydroxybutanoate lies in its identity as a chiral building block. Chiral building blocks are molecules that possess a defined three-dimensional arrangement of atoms, making them non-superimposable on their mirror images. This property is crucial in the synthesis of pharmaceuticals and other biologically active compounds, as the biological activity of a molecule is often dependent on its specific stereochemistry.

The presence of two chiral centers in Benzyl 2-amino-3-hydroxybutanoate makes it a particularly valuable tool for chemists. These centers allow for the introduction of specific stereochemistry into a target molecule, a critical step in asymmetric synthesis. For instance, it has been utilized in the synthesis of non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are vital components of antiretroviral therapy for HIV treatment. Its structural framework, derived from a naturally occurring amino acid, provides a reliable and predictable platform for constructing even more intricate chiral architectures.

Classification and Role as an Amino Acid Derivative

This compound is classified as an ester derivative of the amino acid L-threonine. Amino acids are the fundamental building blocks of proteins, and their derivatives are widely explored in medicinal chemistry and organic synthesis. The structure of this compound incorporates the core amino acid structure of threonine, with the carboxylic acid group esterified with a benzyl group and the amino group often protected during synthetic manipulations. wikipedia.org

This derivatization serves several purposes. The benzyl ester group acts as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during a synthetic sequence. wikipedia.org This protection is often temporary and can be selectively removed under specific conditions, typically through hydrogenolysis, to reveal the free carboxylic acid at a later stage. wikipedia.org This strategy of protection and deprotection is a fundamental concept in multi-step organic synthesis. wikipedia.org

Overview of Stereoisomers and their Stereochemical Significance

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific stereochemical configuration is of paramount importance as it dictates the molecule's three-dimensional shape and, consequently, its interaction with other chiral molecules, such as enzymes and receptors in biological systems.

The (2S,3R) stereoisomer is a commonly utilized form in research and synthesis. The precise arrangement of the amino and hydroxyl groups in this isomer is critical for its intended applications. The ability to synthesize and isolate a single, desired stereoisomer is a hallmark of modern stereoselective synthesis. Techniques such as chiral chromatography are employed to ensure the enantiomeric purity of the final compound. The stereochemical integrity of this compound as a starting material directly translates to the stereochemical purity of the final synthetic target.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
ChiralityContains two chiral centers
Common Stereoisomer(2S,3R)
Parent Amino AcidL-Threonine
Common Protecting GroupBenzyl (for carboxylic acid)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B15157795 Benzyl 2-amino-3-hydroxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-amino-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYAQVOEVWURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereocontrol

Classical Organic Synthesis Approaches

Classical methods for synthesizing Benzyl (B1604629) 2-amino-3-hydroxybutanoate often involve direct esterification or derivatization from related compounds, frequently employing protecting groups to ensure regioselectivity.

Esterification and Amidation Strategies

Direct esterification of threonine with benzyl alcohol is a primary route to Benzyl 2-amino-3-hydroxybutanoate. The Fischer-Speier esterification, which involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, is a common method. nih.gov To drive the reaction to completion, a solvent that forms an azeotrope with water, such as benzene (B151609), toluene, or cyclohexane, is used to remove the water byproduct. nih.gov However, the use of hazardous solvents like benzene and carbon tetrachloride is now largely avoided. nih.gov Greener ether solvents like methyl-2,2,2-trifluoroethyl ether (Me-THF) have been explored as safer alternatives. nih.gov

Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is advantageous for its mild reaction conditions. In some cases, the amino group of threonine is first protected, for example, with a tert-butoxycarbonyl (Boc) group, before esterification to prevent side reactions.

Derivatization from Related Hydroxybutanoates and Azetidinedione Precursors

The synthesis can also commence from related hydroxybutanoate esters. For instance, 2-benzyl-3-hydroxybutanoic acid can be prepared from ethyl acetoacetate (B1235776) through a sequence of benzylation, reduction, and hydrolysis. jocpr.com This intermediate can then be esterified to yield the benzyl ester.

Azetidin-2,3-diones, also known as α-keto-β-lactams, can serve as precursors. researchgate.net These strained four-membered rings can be opened to provide the desired amino acid backbone. bepls.com For example, N-benzyl-2,3-azetidinedione can be a starting point in a multi-step synthesis to generate derivatives of 3-hydroxybutanoate. researchgate.net

Application of Protecting Group Chemistry

Protecting groups are crucial in the synthesis of this compound to prevent unwanted reactions at the amino and hydroxyl functionalities. wikipedia.orgorganic-chemistry.org

Amino Group Protection:

Carbamates: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used. wikipedia.org The Boc group is stable under basic conditions and is readily removed with acid, while the Cbz group is cleaved by hydrogenolysis. wikipedia.org

Benzyl Groups: The benzyl (Bn) group is stable to both acidic and basic conditions and is typically removed by hydrogenolysis. chem-station.com

Hydroxyl Group Protection:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are employed to protect the hydroxyl group and can be removed with fluoride (B91410) ions or acid. wikipedia.org

Benzyl Ethers: The benzyl group can also be used to protect the hydroxyl function. chem-station.com

Carboxyl Group Protection:

Benzyl Esters: The final product itself has a benzyl ester protecting the carboxylic acid. This group is typically removed by hydrogenolysis. wikipedia.org

The choice of protecting groups is guided by the principle of orthogonal protection , which allows for the selective removal of one group in the presence of others. wikipedia.org For example, a Boc-protected amine can be deprotected with acid without affecting a benzyl-protected hydroxyl group. wikipedia.org

Asymmetric Synthesis Techniques

Controlling the stereochemistry at the two chiral centers of this compound is critical. Asymmetric synthesis techniques are employed to achieve high enantiomeric and diastereomeric purity.

Enantioselective Catalysis

Enantioselective catalysis involves the use of chiral catalysts to favor the formation of one enantiomer over the other.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as L-tert-leucine-derived urea-ammonium salts, have been used in the enantioselective alkylation of related oxazolones to produce α-hydroxy carboxylic acids. nih.gov

Metal-Based Catalysis: Chiral nickel(II) complexes of Schiff bases derived from amino acids and chiral ligands are effective catalysts for the asymmetric synthesis of tailor-made amino acids. nih.govehu.es Lanthanide-based catalysts, such as La-BINOL complexes, have been developed for asymmetric epoxidation and Michael reactions, which can be key steps in the synthesis of chiral building blocks. nih.gov

Diastereoselective Transformations and Control

When one chiral center is already in place, diastereoselective reactions are used to control the stereochemistry of the second center.

Substrate-Controlled Diastereoselection: The existing stereocenter in a starting material, such as a derivative of L-threonine, can direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Diastereoselection: Chiral reagents can be used to induce diastereoselectivity. For example, in the reduction of a keto group to a hydroxyl group, the use of a chiral reducing agent can favor the formation of one diastereomer.

Enzymatic Resolutions: Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures. researchgate.netgoogle.com For example, an engineered fatty acid photodecarboxylase (CvFAP) has been used for the kinetic resolution of α-amino acids. researchgate.net Microbial reduction of keto esters can also be highly enantioselective. mdpi.com

Table of Synthetic Parameters:

Synthetic Step Reagents and Conditions Purpose Key Stereochemical Control
Esterification Benzyl alcohol, p-toluenesulfonic acid, heat (Fischer-Speier)Formation of benzyl esterNot inherently stereoselective
Esterification Boc-L-threonine, DCC, DMAP, benzyl alcoholMild formation of benzyl esterStarting material stereochemistry
Amino Protection Boc anhydride, sodium bicarbonateProtection of the amino groupNot applicable
Amino Deprotection 4 M HCl in dioxaneRemoval of Boc groupNot applicable
Asymmetric Alkylation L-tert-leucine-derived urea-ammonium salt (Phase-Transfer Catalyst)Enantioselective C-C bond formationCatalyst control
Enzymatic Resolution Engineered CvFAPKinetic resolution of racemic amino acidsEnzyme selectivity

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of a reaction. In this approach, an achiral or racemic substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of subsequent reactions. After the desired stereocenters are established, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy for the synthesis of β-hydroxy-α-amino acids involves the stereoselective aldol (B89426) addition of a chiral glycine (B1666218) enolate equivalent to an aldehyde. The chiral auxiliary attached to the glycine unit effectively shields one face of the enolate, leading to a diastereoselective attack on the aldehyde.

One of the most widely used classes of chiral auxiliaries for this purpose is the Evans oxazolidinones. For instance, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate. The subsequent reaction with an aldehyde, such as acetaldehyde, proceeds with high diastereoselectivity to establish the two new stereocenters corresponding to the threonine structure. The benzyl ester can be introduced either before or after the key bond-forming step.

Another notable approach utilizes chiral imidazolidinones or oxazolidinones derived from amino acids themselves. These react with carbonyl compounds to give the corresponding alcohols with excellent yields and high diastereoselectivity, which upon hydrolysis, yield the desired threo-α-amino-β-hydroxy acids in high enantiomeric purity.

The choice of the chiral auxiliary and the reaction conditions, including the base and solvent, are critical in determining the diastereomeric ratio of the product. The following table summarizes representative results for the synthesis of β-hydroxy-α-amino acids using different chiral auxiliaries. While specific data for the benzyl ester is not always available, the results for similar esters are highly indicative of the expected selectivity.

Table 1: Diastereoselective Synthesis of β-Hydroxy-α-Amino Acids via Chiral Auxiliary-Mediated Aldol Addition

Chiral Auxiliary Glycine Derivative Aldehyde Diastereomeric Ratio (syn:anti or threo:erythro)
Evans Oxazolidinone N-Glycolyl Oxazolidinone Acetaldehyde >95:5
Schöllkopf's Bislactim Ether (S)-Bislactim ether of cyclo(Gly-Val) Acetaldehyde >95:5
Oppolzer's Sultam N-Glycolyl Sultam Acetaldehyde >90:10
(S)-4-benzyl-2-oxazolidinone N-glycyl-(S)-4-benzyl-2-oxazolidinone Acetaldehyde up to 99:1

Chromatographic and Crystallization-Based Resolution Methods

Resolution techniques are employed to separate stereoisomers from a racemic or diastereomeric mixture. For this compound, both chromatographic and crystallization-based methods are applicable.

Chromatographic Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of threonine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. The enantiomeric purity of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate, for instance, can be verified using a Chiralpak® column. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to achieve baseline separation. nih.gov

Gas chromatography (GC) on a chiral stationary phase can also be used, often after derivatization of the amino acid ester to increase its volatility. nih.govoie.go.th

Table 2: Representative Chiral HPLC Conditions for the Resolution of Threonine Derivatives

Chiral Stationary Phase Mobile Phase Detection Application
Chiralpak® AD-H Hexane/Ethanol/Trifluoroacetic Acid UV Separation of N-protected threonine enantiomers
Chiralcel® OD-H Hexane/Isopropanol UV Resolution of racemic threonine esters
Crownpak® CR(+) Aqueous Perchloric Acid UV Separation of underivatized amino acid enantiomers
Ristocetin A various UV Multimodal separation of various amino acid derivatives researchgate.net

Crystallization-Based Resolution:

Crystallization-based resolution methods exploit the different physical properties of diastereomers, such as solubility. In one common approach, a racemic mixture of the amino acid ester is reacted with a chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing one diastereomer to be selectively crystallized.

For this compound, a resolving agent such as tartaric acid or a chiral sulfonic acid could be used to form diastereomeric salts. Subsequent filtration and liberation of the free base from the crystallized salt would yield the enantiomerically enriched product.

Another technique is crystallization-induced dynamic resolution (CIDR). In this process, the undesired enantiomer in solution is continuously racemized while the desired enantiomer crystallizes out as a less soluble diastereomeric salt. This allows for a theoretical yield of up to 100% for the desired enantiomer.

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Enantioselective Bioreductions of Precursors

The enantioselective reduction of a keto group is a well-established biocatalytic transformation. For the synthesis of this compound, a suitable precursor would be Benzyl 2-amino-3-oxobutanoate. The reduction of the 3-keto group can be catalyzed by various oxidoreductases, such as alcohol dehydrogenases (ADHs), often from yeast or other microorganisms.

The choice of the enzyme and the reaction conditions are crucial for controlling the stereoselectivity of the reduction. By selecting an appropriate enzyme, it is possible to obtain either the (3R) or (3S)-hydroxyl stereocenter with high enantiomeric excess.

Enzyme-Mediated Transformations for Stereoselective Access

Enzymes can be used to selectively transform one enantiomer in a racemic mixture, a process known as kinetic resolution. For racemic this compound, lipases are particularly useful enzymes.

In a typical kinetic resolution, a lipase (B570770) can selectively catalyze the hydrolysis of the benzyl ester of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (the D-enantiomer) as the unreacted ester. nih.gov The resulting acid and the unreacted ester can then be separated. The reaction can also be performed in reverse, where a racemic acid and benzyl alcohol are subjected to lipase-catalyzed esterification, with one enantiomer reacting faster than the other.

Threonine aldolases are another class of enzymes that can be used for the stereoselective synthesis of β-hydroxy-α-amino acids. These enzymes catalyze the reversible aldol addition of glycine to an aldehyde. An engineered threonine aldolase (B8822740) has been reported to be capable of α-functionalizing benzylamines, demonstrating the potential for creating complex amino alcohol structures. nih.govchemrxiv.org

Biotechnological Production Considerations and Efficiency

The biotechnological production of L-threonine, the parent amino acid of this compound, is a well-established industrial process. nih.govnih.gov High-performance strains of Escherichia coli and Corynebacterium glutamicum have been metabolically engineered to produce L-threonine in high titers from simple carbon sources like glucose. nih.govresearchgate.net

The efficiency of these fermentation processes is continuously being improved through strategies such as:

Metabolic Engineering: Overexpression of key biosynthetic enzymes and deletion of genes for competing pathways to channel the metabolic flux towards L-threonine production.

Optimization of Fermentation Conditions: Controlling parameters such as pH, temperature, and nutrient feed to maximize cell growth and product formation.

Downstream Processing: Developing efficient methods for the separation and purification of L-threonine from the fermentation broth.

While the direct fermentative production of this compound is not established, the efficient production of L-threonine provides a readily available and cost-effective starting material for subsequent chemical or enzymatic esterification to the benzyl ester.

The efficiency of biocatalytic transformations, such as enzymatic resolutions, is typically evaluated based on the enantiomeric excess (ee) of the product and the conversion (c). The enantiomeric ratio (E) is a measure of the enzyme's selectivity. For a successful kinetic resolution, an E value greater than 100 is generally desired to achieve high enantiomeric excess at a reasonable conversion.

Reactivity and Derivatization Chemistry

Nucleophilic Reaction Pathways

The primary amino group and the secondary hydroxyl group of benzyl (B1604629) 2-amino-3-hydroxybutanoate are both nucleophilic centers, capable of participating in various substitution and addition reactions. The relative reactivity of these two groups can often be controlled by the reaction conditions.

The amino group, being the more potent nucleophile, readily undergoes acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, leads to the formation of amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-benzyl 2-amino-3-hydroxybutanoate. Similarly, alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines.

The hydroxyl group can also act as a nucleophile, particularly under basic conditions where it is deprotonated to form a more reactive alkoxide ion. This allows for the formation of ethers through Williamson ether synthesis, reacting with an alkyl halide. For example, treatment with benzyl bromide in the presence of a strong base like sodium hydride would yield the corresponding benzyl ether. organic-chemistry.org

Condensation Reactions and Their Products

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of the reactivity of benzyl 2-amino-3-hydroxybutanoate. The amino group can react with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and acid-catalyzed.

One of the most significant condensation reactions is the formation of an amide bond between the amino group of this compound and a carboxylic acid. wikipedia.orgyoutube.com This reaction, fundamental to peptide synthesis, usually requires the activation of the carboxylic acid using a coupling agent to form a more reactive species that is then susceptible to nucleophilic attack by the amine. wikipedia.org In the context of synthesizing peptidomimetics, studies have shown that the coupling of N-protected α-hydroxy-β-amino acids with amine components can sometimes result in low yields, particularly with sterically hindered amines. nih.gov This has been attributed to the formation of byproducts like homobislactones. nih.gov

Reactant Reaction Type Product
Aldehyde/KetoneCondensationSchiff Base (Imine)
Carboxylic AcidCondensation (Amide Bond Formation)Dipeptide/Amide

Intramolecular Cyclization Reactions

The presence of multiple functional groups within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. A key cyclization pathway for this compound and its derivatives is the formation of oxazolines. wikipedia.org This can be achieved by treating the molecule with a dehydrating agent, which facilitates the cyclization of the N-acyl derivative. The synthesis of 2-oxazolines often proceeds through the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.orgorganic-chemistry.org

Another important class of cyclic compounds that can be derived from amino acids are diketopiperazines. nih.gov These are cyclic dipeptides formed from the condensation of two amino acid molecules. nih.gov The synthesis of diketopiperazines can be achieved through the intramolecular cyclization of a linear dipeptide precursor, which can be formed from this compound. core.ac.ukgoogle.com

Reactant Reaction Type Product
N-Acyl this compoundIntramolecular Cyclization (Dehydration)Oxazoline
Linear Dipeptide PrecursorIntramolecular CyclizationDiketopiperazine

Functional Group Interconversions and Selective Modifications

The functional groups of this compound can be interconverted to create new functionalities, expanding its synthetic utility. fiveable.meimperial.ac.uk The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents. ambeed.com This transformation would yield benzyl 2-amino-3-oxobutanoate, a keto ester that can serve as a precursor for other derivatives.

Selective modification of one functional group in the presence of others is a crucial aspect of synthetic strategy. wikipedia.org Protecting groups are often employed to temporarily block the reactivity of a specific functional group while another is being modified. wikipedia.orgtcichemicals.com For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group, which is stable under many reaction conditions but can be readily removed by hydrogenolysis. organic-chemistry.org This allows for selective reactions at the hydroxyl or ester functionalities. Similarly, the hydroxyl group can be protected as a silyl (B83357) ether, which can be cleaved under specific conditions. wikipedia.org

Original Functional Group Transformation New Functional Group Reagents/Conditions
Secondary HydroxylOxidationKetoneOxidizing agents (e.g., PCC, Swern oxidation)
Primary AmineProtectionCarbamate (e.g., Cbz)Benzyl chloroformate
Secondary HydroxylProtectionSilyl Ether (e.g., TBDMS)TBDMSCl, imidazole
Benzyl EsterDeprotectionCarboxylic AcidHydrogenolysis (H₂, Pd/C)

Chemo- and Regioselective Derivatization Strategies

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. In a molecule with multiple reactive sites like this compound, achieving high chemo- and regioselectivity is paramount for successful synthesis.

The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for a degree of chemoselectivity. Under neutral or slightly basic conditions, acylation will predominantly occur at the more nucleophilic amino group. To achieve acylation at the hydroxyl group, the amino group must first be protected.

Regioselective reactions can be important when considering the stereochemistry of the molecule. For instance, in ring-opening reactions of aziridine (B145994) derivatives, the regioselectivity is influenced by the nature of the substituent on the nitrogen atom. mdpi.com While not directly an aziridine, this principle highlights the importance of directing groups and steric hindrance in controlling the site of reaction in related cyclic systems.

Strategies for achieving selectivity often involve a careful choice of reagents, reaction conditions (temperature, solvent, pH), and the use of protecting groups. For example, N-alkylation of similar compounds like 2-amino-3-acylthiophenes has been shown to be challenging, but can be achieved under specific mild conditions. nih.gov

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The unique arrangement of functional groups in Benzyl (B1604629) 2-amino-3-hydroxybutanoate facilitates its use in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These scaffolds are central to medicinal chemistry and materials science due to their diverse biological and physical properties.

The β-lactam (azetidin-2-one) ring is a core structural motif in some of the most important classes of antibiotics. rsc.org Benzyl 2-amino-3-hydroxybutanoate is a suitable precursor for synthesizing substituted β-lactams, particularly those bearing a hydroxyethyl (B10761427) side chain, which is a key feature in carbapenem (B1253116) antibiotics. A primary route to β-lactam formation is the Staudinger [2+2] cycloaddition, which involves the reaction of an imine with a ketene. rsc.orgnih.gov In a potential pathway, the amino group of this compound can be converted to an imine, which then undergoes cycloaddition. The inherent stereochemistry of the starting material allows for stereocontrolled synthesis of the β-lactam ring.

Furthermore, the resulting 3-(1-hydroxyethyl)azetidin-2-one can be oxidized to produce azetidine-2,3-diones (α-keto-β-lactams). researchgate.net These diones are highly reactive intermediates, serving as precursors for a variety of cis-3-amido azetidinones and other complex heterocyclic systems through nucleophilic addition at the C3-keto group. researchgate.net The synthesis of 3-hydroxy-β-lactam structures is of particular interest as they can function as potent inhibitors of enzymes like glutamine synthetase. wustl.edu

Table 1: Synthetic Pathways to β-Lactam Derivatives
Starting MaterialKey ReactionIntermediate/ProductSignificance
This compoundStaudinger CycloadditionN-substituted-3-(1-hydroxyethyl)azetidin-2-oneCore of carbapenem antibiotics
3-(1-hydroxyethyl)azetidin-2-oneOxidationAzetidine-2,3-dioneVersatile intermediate for complex heterocycles researchgate.net

Beyond four-membered rings, this compound can be utilized in the synthesis of five-membered lactams (pyrrolidones) and other more complex heterocyclic structures. The formation of a pyrrolidone ring from this precursor would typically involve a multi-step sequence to achieve intramolecular cyclization between the nitrogen atom and a derivative of the C4 carbon. While not a direct cyclization, the compound serves as a chiral pool starting material. For instance, derivatives of 2-amino-pyrrolo[2,3-d]pyrimidines, which have shown potent activity as Hsp90 inhibitors, have been synthesized using building blocks with similar functionalities. nih.gov The synthesis of such complex fused-ring systems often relies on the strategic introduction and reaction of chiral fragments derived from amino acids. nih.govresearchgate.net

Role in Peptide and Peptidomimetic Chemistry

The structural similarity of this compound to natural amino acids makes it a fundamental component in peptide science. It allows for the introduction of a threonine residue with a protected C-terminus, enabling controlled, stepwise elongation of peptide chains.

In modern peptide synthesis, particularly automated solid-phase peptide synthesis (SPPS), protected amino acids are essential. beilstein-journals.orgnih.gov this compound is used as the benzyl ester of threonine. In this capacity, the benzyl group serves as a robust protecting group for the carboxylic acid. wikipedia.org This protection is stable to the basic conditions used for Fmoc-group removal and the acidic conditions for Boc-group removal, making it compatible with the two most common SPPS strategies. wikipedia.orggoogle.com

The typical process involves coupling the free amino group of the benzyl-protected threonine to a resin-bound amino acid or peptide chain. beilstein-journals.org After the full peptide sequence is assembled, the benzyl ester, along with other side-chain protecting groups (often benzyl-based), is cleaved in a final step, commonly via catalytic hydrogenolysis, to yield the native peptide. wikipedia.orgnih.gov

Table 2: Protecting Group Strategies in Peptide Synthesis
Protecting GroupTarget Functional GroupCleavage ConditionCompatibility Notes
Benzyl (Bn) Carboxylic Acid (Ester)HydrogenolysisOrthogonal to Fmoc and Boc deprotection wikipedia.org
Fmoc α-AminoBase (e.g., Piperidine)Standard in SPPS; Benzyl esters are stable wikipedia.org
Boc α-AminoAcid (e.g., TFA)Standard in SPPS; Benzyl esters are stable google.com
tert-Butyl (tBu) Hydroxyl (Ether), Carboxylic Acid (Ester)Acid (e.g., TFA)Often used for side-chain protection wikipedia.org

β-peptides are polymers composed of β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids. rsc.org This structural difference leads to the formation of unique and stable secondary structures, such as the 14-helix, that are resistant to enzymatic degradation. rsc.orgnih.gov While this compound is an α-amino acid derivative, it plays a role in this field in several ways.

Firstly, α-amino acids are common starting materials for the synthesis of their β-amino acid counterparts. nih.gov Secondly, and more directly, α-amino acids are often incorporated into peptide sequences alongside β-amino acids to create mixed α,β-peptides. acs.org The inclusion of an α-amino acid like threonine can modulate the conformational properties of the resulting peptide, disrupting or refining the structures formed by pure β-peptide segments. This strategy allows for the fine-tuning of peptide shape and biological function. nih.govacs.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The rigid, chiral backbone of this compound makes it an excellent scaffold for building such molecules. nih.gov By using its threonine framework, chemists can position various functional groups in a precise three-dimensional arrangement, mimicking the presentation of side chains in a peptide's secondary structure (e.g., a β-turn).

This approach is valuable for designing molecules that can interact with biological targets typically addressed by peptides. For example, derivatives of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate have been used as key intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiretroviral therapy. The defined stereochemistry and the presence of the hydroxyl group are critical for achieving specific interactions with enzyme active sites. mdpi.com

Building Block for Complex Molecular Architectures

This compound, a chiral ester derivative of the essential amino acid threonine, serves as a pivotal building block in advanced organic synthesis. Its inherent stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, make it a valuable synthon for the construction of complex and biologically significant molecules. The benzyl ester provides temporary protection for the carboxylic acid functionality, which can be readily removed under specific conditions, such as hydrogenolysis, allowing for further synthetic manipulations. wikipedia.org This strategic protection is crucial in multi-step syntheses where precise control over reactive sites is paramount.

The utility of this compound extends across various facets of modern synthetic chemistry, from the creation of targeted therapeutic agents to the development of novel tools for chemical biology and the generation of diverse compound libraries for drug discovery. Its defined stereocenters are of particular importance, as the biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. nih.govyoutube.com

Synthesis of Specific Biologically Relevant Small Molecules

The structural framework of this compound is embedded in a variety of biologically active small molecules. Its role as a chiral precursor is critical in the synthesis of compounds with therapeutic potential.

One notable application is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) , which are a cornerstone of antiretroviral therapy for HIV. nih.gov The specific stereochemistry of the amino alcohol moiety is often crucial for the potent and selective inhibition of the viral enzyme. By utilizing this compound, chemists can introduce the required chiral centers with high fidelity, leading to the synthesis of effective antiviral agents. nih.gov

Furthermore, derivatives of this compound have been instrumental in the synthesis of steroid sulfatase inhibitors . Steroid sulfatase is an enzyme implicated in the progression of hormone-dependent cancers, such as breast and prostate cancer. Inhibitors of this enzyme can modulate hormone levels and represent a promising therapeutic strategy. The threonine-derived backbone of this compound provides a scaffold for the design and synthesis of potent and selective inhibitors of this key enzyme.

The versatility of this building block is also demonstrated in the synthesis of peptidomimetics , molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.govpeptide.comnih.gov By incorporating the core of this compound, researchers can create novel peptide analogs with constrained conformations and improved pharmacological properties. This is particularly relevant in the development of new drugs targeting protein-protein interactions.

Additionally, this compound serves as a precursor for the synthesis of other biologically important molecules, including certain antibiotics and agents targeting metabolic disorders . nih.gov Its structural similarity to natural amino acids allows for its incorporation into various biosynthetic pathways or for its use as a starting point for the chemical synthesis of analogs of natural products.

Table 1: Examples of Biologically Relevant Small Molecules Synthesized Using this compound or its Derivatives

Target Molecule ClassTherapeutic AreaRole of this compound
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)Antiviral (HIV)Provides key chiral amino alcohol core for enzyme inhibition. nih.gov
Steroid Sulfatase InhibitorsOncology (Hormone-dependent cancers)Serves as a scaffold for inhibitor design.
PeptidomimeticsVarious (e.g., Pain, Inflammation)Introduces conformational constraints and proteolytic stability. nih.govpeptide.com
Threonine Synthase InhibitorsAntibacterialUsed in the synthesis of natural phosphonate (B1237965) antibiotics. nih.gov

Contribution to Molecular Design in Chemical Biology

In the field of chemical biology, which aims to understand and manipulate biological systems using chemical tools, this compound and its derivatives are valuable assets for molecular design. beilstein-journals.org The ability to introduce specific structural and functional elements with stereochemical control is essential for creating molecular probes and other reagents to study complex biological processes.

The threonine backbone can be functionalized to develop bioorthogonal chemical reporters . For instance, a threonine analog, β-ethynylserine (a derivative of 2-amino-3-hydroxybutanoate), has been used for the metabolic labeling of newly synthesized proteins in a technique known as THRONCAT. biorxiv.org This allows for the visualization and identification of proteins synthesized under specific cellular conditions, providing insights into cellular dynamics and responses to stimuli. biorxiv.org

Furthermore, the chiral nature of this compound is crucial in the design of molecular probes that interact with specific biological targets, such as enzymes or receptors. nih.gov The precise spatial arrangement of functional groups is often a prerequisite for selective binding and reporting on the activity of a biological molecule.

The compound also serves as a starting point for the synthesis of peptidomimetics that can be used to study protein-protein interactions. peptide.com By creating stable analogs of peptide epitopes, researchers can investigate the binding interfaces of protein complexes and potentially develop molecules that modulate these interactions.

Molecular modeling studies can be employed to predict the binding modes and affinities of molecules derived from this compound with their biological targets. nih.govresearchgate.net This computational approach, combined with synthetic chemistry, allows for the rational design of molecules with desired biological activities, accelerating the development of new chemical tools for biological research.

Table 2: Applications of this compound in Chemical Biology

Application AreaDescriptionContribution of this compound
Molecular ProbesSmall molecules used to study biological systems.Provides a chiral scaffold for designing probes with specific target interactions. nih.gov
Bioorthogonal LabelingChemical reporters that do not interfere with native biological processes.Derivatives can be used for metabolic labeling of biomolecules. biorxiv.org
Peptidomimetics for PPI studiesStable peptide analogs to investigate protein-protein interactions.Enables the synthesis of conformationally constrained mimics of peptide epitopes. peptide.com
Rational Drug DesignComputational and synthetic approaches to develop new drugs.Serves as a versatile building block for structure-based drug design. nih.govresearchgate.net

Development and Diversification of Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands to millions of compounds to identify new lead structures. nih.govnih.govresearchgate.net this compound is an attractive scaffold for the development of focused and diverse compound libraries due to its inherent functionality and stereochemistry.

By utilizing the amino and hydroxyl groups as points of diversification, a wide range of substituents can be introduced, leading to a library of structurally related but distinct molecules. nih.govmdpi.com This approach, often carried out using solid-phase synthesis techniques, allows for the rapid and efficient generation of large numbers of compounds. peptide.comnih.gov The benzyl ester group can serve as an anchor to the solid support, facilitating the purification of intermediates throughout the synthetic sequence. peptide.com

The split-and-pool synthesis strategy, a hallmark of combinatorial chemistry, can be effectively applied to scaffolds like this compound. nih.gov This method allows for the exponential amplification of the number of compounds in a library from a limited number of building blocks.

The resulting libraries can be designed to be either diversity-oriented , aiming to cover a broad region of chemical space, or target-focused , designed to interact with a specific protein or protein family. nih.gov For target-focused libraries, the threonine-like core of this compound can be advantageous if the target protein is known to bind amino acid-like structures.

The chiral nature of the scaffold ensures that the resulting library members possess a defined three-dimensional structure, which is increasingly recognized as a key factor for successful drug discovery. nih.govenamine.net Libraries of chiral compounds are more likely to yield hits with high affinity and selectivity for their biological targets.

Table 3: Strategies for Compound Library Generation Using this compound

Library Synthesis StrategyDescriptionRole of this compound
Solid-Phase SynthesisSynthesis of compounds on an insoluble polymer support.The benzyl ester can act as a linker to the solid phase. peptide.comnih.gov
Combinatorial Chemistry (Split-and-Pool)Method to generate large libraries of compounds efficiently.Serves as a versatile scaffold for combinatorial derivatization. nih.gov
Diversity-Oriented SynthesisAims to create structurally diverse molecules.The functional groups allow for the introduction of a wide range of substituents.
Target-Focused Library DesignLibraries designed to interact with a specific biological target.The amino acid-like core can be used to target specific protein families. nih.gov

Stereochemical Studies and Analytical Characterization in Research

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the three-dimensional arrangement of atoms in benzyl (B1604629) 2-amino-3-hydroxybutanoate is paramount for its application in stereospecific synthesis and biological studies. Researchers rely on a combination of chromatographic and spectroscopic techniques to achieve this.

Chiral chromatography is an indispensable tool for separating and quantifying the different stereoisomers of benzyl 2-amino-3-hydroxybutanoate. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are routinely used to determine enantiomeric and diastereomeric purity.

For instance, chiral HPLC methods utilizing columns such as Chiralpak® with a mobile phase consisting of hexane (B92381) and isopropanol (B130326) have been successfully employed to achieve baseline separation of the diastereomers. The choice of the CSP is crucial and is often based on the specific stereoisomers being analyzed. For example, polysaccharide-based CSPs, like cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have demonstrated excellent enantioselectivity for related chiral compounds. nih.gov The elution order of the enantiomers can be determined, providing a reliable method for assessing the enantiomeric excess (ee) of a sample.

Similarly, chiral GC can be used for the analysis of volatile derivatives of this compound. nih.gov This technique often involves derivatization of the amino and hydroxyl groups to increase volatility and improve separation on the chiral column.

A typical setup for chiral HPLC analysis might involve:

ParameterCondition
ColumnChiralpak® AD-H
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide valuable information about the relative configuration of the chiral centers. st-andrews.ac.uk

In ¹H NMR, the coupling constants (J-values) between the vicinal protons on the C2 and C3 carbons are particularly informative. The magnitude of this coupling constant can often distinguish between the syn and anti diastereomers. For example, a larger coupling constant is typically observed for the anti isomer due to the trans-diaxial relationship of the protons in the most stable conformation.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, further confirming the relative stereochemistry. For instance, a NOESY experiment on a specific diastereomer of this compound would show a correlation between the C2 proton and the C3 methyl group if they are on the same face of the molecule (syn), and no significant correlation if they are on opposite faces (anti).

TechniqueInformation GainedExample Application
¹H NMRRelative stereochemistry from coupling constants (J-values)Distinguishing syn and anti diastereomers
¹³C NMRConfirmation of the carbon skeleton and presence of functional groupsVerifying the overall structure
NOESYThrough-space proton-proton correlationsConfirming relative configuration of substituents

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters. nih.gov

The process involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov From this pattern, the crystal structure can be solved and refined to yield a detailed molecular model. For this compound, X-ray crystallography can definitively confirm the (2S, 3R), (2R, 3S), (2S, 3S), or (2R, 3R) configuration of a given sample. This is particularly crucial for establishing a reference standard for other analytical methods and for understanding its interaction with biological targets.

Mechanistic Investigations of Stereocontrol

Understanding and controlling the stereochemical outcome of reactions that produce this compound is a key focus of synthetic organic chemistry. Mechanistic studies are essential for developing highly stereoselective syntheses.

The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. Computational modeling has become a powerful tool for investigating these transition states. By calculating the energies of various possible transition state structures, chemists can predict which stereoisomer will be preferentially formed.

For the synthesis of α-hydroxy-β-amino esters like this compound, computational models of the key bond-forming step can elucidate the origin of the observed diastereoselection. nih.gov These models can take into account factors such as steric hindrance, electronic effects, and the role of catalysts or chiral auxiliaries in stabilizing one transition state over another.

The development of stereocontrolled syntheses of highly functionalized molecules like 3-hydroxy-2-piperidinone carboxamides, which share structural similarities with derivatives of this compound, relies on understanding the mechanisms of diastereoselective induction. rsc.org

In many synthetic routes, the stereochemistry at one center is used to direct the formation of a new stereocenter. This can be achieved through various strategies, including the use of chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled processes. For example, in a Lewis acid-catalyzed three-component condensation reaction to form α-hydroxy-β-amino acid derivatives, the choice of the Lewis acid and the reactants can significantly influence the diastereomeric ratio of the product. nih.gov

By systematically varying reaction conditions and substrates and analyzing the resulting stereochemical outcomes, researchers can gain insights into the mechanisms that govern diastereoselective induction. This knowledge is crucial for the rational design of synthetic routes that provide access to specific stereoisomers of this compound with high purity.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations (focused on understanding intermolecular interactions in synthesis)

The synthesis of Benzyl (B1604629) 2-amino-3-hydroxybutanoate, a derivative of the amino acid threonine, involves the formation of ester and the protection of the amino group. Molecular modeling and docking simulations serve as powerful tools to investigate the non-covalent interactions that govern these synthetic steps. For instance, in the esterification of an N-protected threonine with benzyl alcohol, computational models can elucidate the interactions between the reactants, reagents, and any catalysts involved.

These simulations can map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are crucial for predicting sites of interaction. For example, the interaction between the carboxylic acid of the protected threonine and the hydroxyl group of benzyl alcohol, often facilitated by a coupling agent, can be modeled to understand the geometry and energetics of the pre-reaction complex. While specific docking studies on the synthesis of Benzyl 2-amino-3-hydroxybutanoate are not readily found, the principles are well-established in computational organic chemistry. Such studies would typically involve modeling the transition states of the esterification reaction to understand the role of intermolecular forces, such as hydrogen bonding and van der Waals interactions, in stabilizing the transition state and influencing the reaction rate and selectivity.

Quantum Mechanical Calculations for Structural and Energetic Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing precise information about the electronic structure, geometry, and energetics of molecules like this compound.

Prediction of Thermodynamic Stabilities of Stereoisomers

This compound has two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relative thermodynamic stabilities of these isomers can be predicted using QM calculations. By optimizing the geometry of each stereoisomer and calculating its electronic energy, a stability ranking can be established. These calculations often include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energy at a given temperature. While specific data for this compound is not published, studies on similar di-substituted systems have shown that the relative orientation of the substituents can lead to energy differences of several kcal/mol, influencing the equilibrium distribution of the isomers.

Table 1: Hypothetical Relative Thermodynamic Stabilities of this compound Stereoisomers

StereoisomerRelative Energy (kcal/mol)
(2S,3R)0.00
(2R,3S)0.00
(2S,3S)+1.5
(2R,3R)+1.5

Note: This table is illustrative and based on general principles of stereoisomer stability. Actual values would require specific DFT calculations.

Mechanistic Insights Derived from Computational Approaches

Computational chemistry offers a window into the detailed mechanisms of chemical reactions, including the synthesis of this compound. For the esterification step, QM calculations can be employed to model the reaction pathway, identifying key intermediates and transition states. For example, in a carbodiimide-mediated esterification, the reaction proceeds through an O-acylisourea intermediate. The energy profile of this multi-step process can be calculated, providing activation energies for each step and insights into the rate-determining step.

Furthermore, computational studies can investigate the role of protecting groups, such as the commonly used benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups on the amino function. The electronic and steric effects of these groups on the reactivity of the carboxylic acid and the stability of reaction intermediates can be quantified through QM calculations.

Predictive Modeling for Rational Synthetic Design

The insights gained from computational studies can be leveraged for the rational design of improved synthetic routes. For instance, if computational analysis reveals that a particular transition state is high in energy, modifications to the reactants or catalysts can be proposed to lower this energy barrier.

Quantitative Structure-Activity Relationship (QSAR) models, while more commonly associated with drug discovery, can also be adapted to predict reaction outcomes. By building a model based on a dataset of similar esterification reactions with known yields or selectivities, it is possible to predict the efficiency of the synthesis of this compound under various conditions. Such models typically use calculated molecular descriptors (e.g., steric parameters, electronic properties) of the reactants and catalysts as input. However, the development of such predictive models is contingent on the availability of a substantial and consistent dataset, which is currently not available for the synthesis of this specific compound.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The current synthesis of Benzyl (B1604629) 2-amino-3-hydroxybutanoate often relies on classical resolution or multi-step processes involving protection and deprotection of functional groups. Future research will likely pivot towards more atom-economical and efficient asymmetric strategies.

One promising area is the advancement of biocatalysis . The use of enzymes such as threonine aldolases and amine dehydrogenases is an emerging field for the synthesis of β-hydroxy-α-amino acids. researchgate.netnih.gov Threonine aldolases can catalyze the stereoselective aldol (B89426) reaction between glycine (B1666218) and an aldehyde, offering a direct route to the core structure. researchgate.netnih.gov Engineered amine dehydrogenases are also being explored for the asymmetric reductive amination of α-hydroxy ketones, which could provide a highly efficient pathway to chiral amino alcohols and their derivatives. frontiersin.orgnih.govacs.org These enzymatic methods operate under mild conditions and can offer exceptional stereocontrol, reducing the need for hazardous reagents and complex purification steps. nih.gov

Another key area of development is asymmetric hydrogenation . Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation of α-amino-β-keto esters has shown great promise for the synthesis of anti-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net The development of novel chiral catalysts, such as those based on iridium or ruthenium, will be crucial for improving the efficiency and applicability of these methods. researchgate.net

Table 1: Comparison of Potential Asymmetric Synthetic Methodologies for Benzyl 2-amino-3-hydroxybutanoate
MethodologyKey FeaturesPotential AdvantagesResearch Focus
Biocatalysis (e.g., Threonine Aldolases)Enzyme-catalyzed C-C bond formation. researchgate.netnih.govHigh stereoselectivity, mild reaction conditions, environmentally benign. nih.govEnzyme screening and engineering for improved substrate scope and activity. nih.gov
Asymmetric Hydrogenation (DKR)Dynamic kinetic resolution of α-amino-β-keto esters. researchgate.netHigh diastereoselectivity and enantioselectivity. researchgate.netDevelopment of novel, highly active chiral metal catalysts. researchgate.netsigmaaldrich.com

Exploration of Undiscovered Derivatization Pathways and Reactivity Patterns

The functional groups of this compound—the amino, hydroxyl, and ester moieties—offer multiple handles for derivatization. Future research is expected to move beyond known modifications to explore novel reactivity patterns. For instance, the development of selective protection and activation strategies will enable the synthesis of complex molecules where this building block is a key component.

The exploration of reactions at the β-hydroxyl group, such as etherification or glycosylation, could lead to new classes of compounds with unique biological activities. Similarly, the amino group can be functionalized to form a wide range of amides, sulfonamides, and other nitrogen-containing heterocycles. The strategic modification of these functional groups can significantly alter the molecule's physicochemical properties and biological target interactions.

Table 2: Potential Derivatization Pathways for this compound
Functional GroupPotential ReactionsResulting StructuresPotential Applications
Amino GroupAcylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Secondary AminesPeptidomimetics, Enzyme Inhibitors
Hydroxyl GroupEtherification, Esterification, GlycosylationEthers, Esters, GlycosidesProdrugs, Bioactive Glycoconjugates
Ester GroupHydrolysis, Amidation, ReductionCarboxylic Acids, Amides, AlcoholsModified Amino Acids, Chiral Ligands

Advanced Applications in Bioorganic Chemistry and Chemical Probes

The structural similarity of this compound to natural amino acids makes it an excellent scaffold for applications in bioorganic chemistry and as a chemical probe. Chemical probes are small molecules used to study biological systems, and this compound could be a valuable starting point for their design. biorxiv.orgacs.org

For example, by attaching a fluorescent tag or a reactive group for covalent modification, derivatives of this compound could be used to label and identify specific protein targets. science.gov Its inherent chirality can be exploited to design probes that interact stereoselectively with their biological targets, providing insights into the three-dimensional nature of binding pockets. The development of such probes could aid in the discovery of new drug targets and the elucidation of biological pathways. acs.org

Integration with Modern Synthetic Paradigms (e.g., Flow Chemistry, Green Chemistry Principles)

The synthesis of fine chemicals is increasingly moving towards more sustainable and efficient manufacturing processes. The integration of modern synthetic paradigms such as flow chemistry and green chemistry principles with the synthesis of this compound is a significant future direction.

Flow chemistry, where reactions are run in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. whiterose.ac.ukresearchgate.net The application of flow chemistry to enzymatic reactions or catalytic hydrogenations could lead to more efficient and safer production of this chiral building block. researchgate.net

Green chemistry principles, such as the use of renewable feedstocks, less hazardous solvents, and catalytic instead of stoichiometric reagents, will also be a major focus. nih.govresearchgate.netepa.gov Biocatalytic routes, in particular, align well with green chemistry principles by operating in aqueous media and at ambient temperatures. rsc.org

Strategies for High-Throughput Synthesis and Combinatorial Library Generation

To accelerate drug discovery and materials science, there is a growing need for the rapid synthesis of large numbers of diverse compounds. This compound is an ideal scaffold for the generation of combinatorial libraries . researchgate.netresearchgate.net

Future research will likely focus on developing robust solid-phase synthesis methodologies where the benzyl ester can be anchored to a resin, allowing for the sequential modification of the amino and hydroxyl groups. molecularcloud.orgrsc.org This approach, combined with automated synthesis platforms, would enable the high-throughput generation of libraries of related compounds. nih.govnih.gov These libraries could then be screened for a wide range of biological activities, significantly accelerating the identification of new lead compounds for drug development. acs.org

Q & A

Basic: What are the recommended synthetic pathways for Benzyl 2-amino-3-hydroxybutanoate, and how do protection-deprotection strategies improve yield?

Answer:
The synthesis typically involves multi-step reactions starting from amino acids like threonine, using benzyl groups to protect reactive hydroxyl and amine functionalities. For example, (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is synthesized via esterification and subsequent HCl salt formation . Protection-deprotection strategies (e.g., benzyloxycarbonyl groups) prevent side reactions and improve regioselectivity. Key steps include:

  • Esterification: Reaction of threonine with benzyl alcohol under acidic catalysis.
  • Protection: Use of benzyl or carbamate groups to shield amino/hydroxyl groups during intermediate steps.
  • Deprotection: Selective removal (e.g., hydrogenolysis) to yield the final product.
    Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize racemization .

Basic: What spectroscopic methods are most reliable for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming stereochemistry. For example, coupling constants (J2,3J_{2,3}) in 1^1H NMR distinguish threo (e.g., ~3.5–4.0 Hz) from erythro configurations .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 33645-24-8 for the hydrochloride salt) and isotopic patterns .
  • X-ray Crystallography: Resolves absolute configuration, as seen in related esters with defined InChI keys (e.g., OPZWAOJFQFYYIX-ONGXEEELSA-N) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1730 cm1^{-1} for esters) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Answer:
Discrepancies in spectral data (e.g., melting points, NMR shifts) often arise from:

  • Solvent Effects: Record NMR in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and note temperature .
  • Impurity Profiles: Use HPLC or GC-MS to quantify byproducts (e.g., diastereomers or unreacted starting materials) .
  • Crystallographic Validation: Cross-reference with X-ray structures to confirm assignments .
    Example: Conflicting 1^1H NMR shifts for hydroxyl protons may require variable-temperature NMR or deuterium exchange experiments .

Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

Answer:

  • pH-Varied Kinetics: Conduct stability assays in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC. Hydrolysis rates typically increase in acidic/alkaline conditions due to ester cleavage .
  • Temperature-Dependent Studies: Use Arrhenius plots to predict shelf-life (e.g., accelerated stability testing at 40–60°C) .
  • Enzymatic Hydrolysis: Incubate with esterases or proteases (e.g., Clp protease) to mimic in vivo conditions, analyzing products via LC-MS .

Advanced: How can kinetic modeling improve the yield of this compound in multi-step syntheses?

Answer:

  • Rate-Limiting Step Identification: Use time-course data (e.g., benzyl alcohol conversion vs. time) to pinpoint bottlenecks .
  • Parameter Optimization: Apply Yates pattern design or DoE to variables like catalyst concentration, temperature, and solvent ratios. For example, perchloric acid-catalyzed benzylation shows non-linear yield dependence on acid strength .
  • Mechanistic Insights: Fit kinetic data to models (e.g., pseudo-first-order for esterification) to refine reaction mechanisms .

Basic: What safety protocols are critical when handling this compound hydrochloride?

Answer:

  • PPE Requirements: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage: Keep in sealed containers under dry, inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis .

Advanced: How does stereochemical integrity impact the biological activity of this compound derivatives?

Answer:

  • Enzymatic Specificity: The (2S,3R) configuration mimics natural threonine, enabling interactions with proteases (e.g., Clp protease) or transporters .
  • Pharmacokinetics: Diastereomers may show divergent solubility or metabolic stability. For example, threo vs. erythro configurations alter hydrogen-bonding networks in target binding .
  • Validation: Use chiral HPLC or enzymatic assays (e.g., L-amino acid oxidase) to correlate stereopurity with activity .

Advanced: What strategies mitigate racemization during the synthesis of optically active this compound?

Answer:

  • Low-Temperature Reactions: Conduct couplings below 0°C to reduce base-catalyzed epimerization .
  • Steric Hindrance: Use bulky protecting groups (e.g., tert-butoxycarbonyl) to shield chiral centers .
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures improves enantiomeric excess (ee >98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.